4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide
CAS No.: 74043-79-1
Cat. No.: VC14930075
Molecular Formula: C27H26N2O4S2
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide - 74043-79-1](/images/structure/VC14930075.png)
Specification
CAS No. | 74043-79-1 |
---|---|
Molecular Formula | C27H26N2O4S2 |
Molecular Weight | 506.6 g/mol |
IUPAC Name | 4-methyl-N-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C27H26N2O4S2/c1-20-3-15-26(16-4-20)34(30,31)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-35(32,33)27-17-5-21(2)6-18-27/h3-18,28-29H,19H2,1-2H3 |
Standard InChI Key | YAAAEDMYMNQHRQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features two para-methylbenzenesulfonamide moieties connected through a 4-(4-aminobenzyl)phenyl spacer. This configuration creates a symmetrical arrangement that enhances its stability and molecular recognition properties . Key structural attributes include:
Table 1: Molecular Properties
The presence of sulfonamide groups (-SO₂NH-) enables hydrogen bonding and electrostatic interactions, making it suitable for targeting enzymes like carbonic anhydrases .
Crystallographic Data
X-ray diffraction studies of analogous sulfonamides reveal monoclinic crystal systems with P2₁/c space groups. The dihedral angle between the two benzene rings in related compounds averages 85.6°, indicating moderate planarity disruption .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol involving:
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Sulfonation: Introduction of sulfonyl groups to toluene derivatives using chlorosulfonic acid.
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Amidation: Coupling of 4-methylbenzenesulfonyl chloride with 4-(4-aminobenzyl)aniline in dichloromethane .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Table 2: Key Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Sulfonation | ClSO₃H, RT, 12h | 25°C | 78% |
Amidation | Et₃N, DCM, 0°C→RT | 0–25°C | 65% |
Reactivity Profile
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Acid/Base Stability: Resistant to hydrolysis at pH 2–12 due to electron-withdrawing sulfonyl groups .
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Thermal Decomposition: Onset at 215°C (TGA), with complete degradation by 400°C .
Pharmacological Applications
Carbonic Anhydrase Inhibition
Recent studies demonstrate that sulfonamide derivatives inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors . In vitro assays show:
Table 3: Biological Activity Data
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
---|---|---|
MDA-MB-231 | 2.31 | 12.4 |
MCF-7 | 3.15 | 8.9 |
Mechanistically, the sulfonamide group coordinates with the CA IX zinc ion, while the aromatic systems enhance membrane permeability .
Physicochemical Properties
Table 4: Experimental and Calculated Properties
Property | Experimental | Predicted (ADMET) |
---|---|---|
LogP (Octanol-Water) | 3.82 | 4.11 |
Water Solubility (mg/mL) | 0.024 | 0.018 |
Plasma Protein Binding | 89% | 92% |
Data derived from PubChem and ChemAxon calculations.
Industrial and Material Science Applications
Polymer Additives
The compound’s thermal stability (>200°C) makes it suitable as a flame retardant in polycarbonates. Thermogravimetric analysis shows a char yield of 34% at 600°C .
Chromatography Standards
Its UV absorbance at 254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) facilitates use as an HPLC reference standard .
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